(R)-Flurbiprofen glucuronide
Overview
Description
®-Flurbiprofen glucuronide is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug. Flurbiprofen is used to treat pain and inflammation associated with conditions such as arthritis. The glucuronidation process, which involves the conjugation of flurbiprofen with glucuronic acid, enhances the solubility of the drug, facilitating its excretion from the body. This process is stereoselective, with the ®-enantiomer being the predominant form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-flurbiprofen glucuronide involves the enzymatic reaction catalyzed by UDP-glucuronosyltransferase enzymes. The primary enzyme responsible for this reaction is UDP-glucuronosyltransferase 2B7. The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of UDP-glucuronic acid .
Industrial Production Methods: Industrial production of ®-flurbiprofen glucuronide can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the compound. Microbial biotransformation is particularly suited for producing glucuronides that arise from sequential reactions .
Chemical Reactions Analysis
Types of Reactions: ®-Flurbiprofen glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of flurbiprofen with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out in vitro using human liver microsomes or recombinant enzymes .
Major Products: The major product of the glucuronidation reaction is ®-flurbiprofen glucuronide. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .
Scientific Research Applications
®-Flurbiprofen glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-flurbiprofen glucuronide involves its formation through the glucuronidation of flurbiprofen. This process is catalyzed by UDP-glucuronosyltransferase 2B7, which transfers glucuronic acid to the ®-enantiomer of flurbiprofen. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. This process helps in reducing the concentration of the active drug in the body, thereby modulating its pharmacological effects .
Comparison with Similar Compounds
(S)-Flurbiprofen glucuronide: The (S)-enantiomer of flurbiprofen also undergoes glucuronidation, but at a lower rate compared to the ®-enantiomer.
Ibuprofen glucuronide: Similar to flurbiprofen, ibuprofen undergoes glucuronidation to form its glucuronide metabolite.
Ketoprofen glucuronide: Another nonsteroidal anti-inflammatory drug that undergoes glucuronidation.
Uniqueness: ®-Flurbiprofen glucuronide is unique due to its higher rate of formation compared to the (S)-enantiomer. This stereoselectivity is attributed to the higher activity of UDP-glucuronosyltransferase 2B7 towards the ®-enantiomer .
Biological Activity
(R)-Flurbiprofen glucuronide is a significant metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and comparative analysis with other related compounds.
1. Metabolism and Formation
Glucuronidation Process
(R)-Flurbiprofen undergoes glucuronidation primarily through the action of UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes the conjugation of flurbiprofen with glucuronic acid. This reaction significantly increases the water solubility of the compound, facilitating its excretion from the body. The glucuronidation of (R)-flurbiprofen occurs at a higher rate compared to its (S)-enantiomer, highlighting the stereoselectivity of UGT2B7 .
Key Reaction Conditions
- Reagents : UDP-glucuronic acid, UGT enzymes
- Environment : Typically conducted in vitro using human liver microsomes
2. Pharmacokinetics
The pharmacokinetics of this compound reveal that it is predominantly formed in the liver and excreted via urine. Studies have shown that urinary concentrations of this compound in healthy subjects range from 6.8 to 29.4 µg/mL, which is notably higher than those of (S)-flurbiprofen glucuronide .
3. Biological Activity
Anti-inflammatory Properties
(R)-Flurbiprofen exhibits anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. By reducing prostaglandin levels, this compound contributes to alleviating pain and inflammation .
Comparative Analysis with Other Compounds
Compound | Formation Rate | Biological Activity | Notes |
---|---|---|---|
This compound | High | Anti-inflammatory, analgesic | Dominant metabolite; higher solubility |
(S)-Flurbiprofen glucuronide | Lower | Similar but less potent | Less favorable pharmacokinetics |
Ibuprofen glucuronide | Moderate | Anti-inflammatory | Similar metabolic pathway |
Ketoprofen glucuronide | Moderate | Anti-inflammatory | Shares metabolic characteristics |
4. Clinical Implications
The clinical relevance of measuring both (R)- and (S)-flurbiprofen glucuronides lies in their potential contribution to adverse drug reactions, particularly hypersensitivity. The acyl glucuronides can non-enzymatically convert into protein-bound forms that may elicit hypersensitivity reactions . Understanding the dynamics between these metabolites is critical for optimizing therapeutic strategies and minimizing side effects.
5. Case Studies
Several studies have investigated the pharmacological profiles and safety profiles of flurbiprofen and its metabolites:
- Study on Hepatic Function : A study involving patients with alcoholic cirrhosis demonstrated altered pharmacokinetics for flurbiprofen, underscoring the need for dose adjustments based on liver function .
- Toxicity Assessment : Recent research indicated that novel derivatives of flurbiprofen exhibited lower toxicity compared to standard flurbiprofen while maintaining significant anti-inflammatory activity .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQBSOCUVSKTP-LPCIUUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162992-67-8 | |
Record name | Tarenflurbil-acyl-beta-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the typical urinary concentrations of (R)-flurbiprofen glucuronides observed in healthy individuals?
A1: A study employing a liquid chromatography/mass spectrometry method with a column switching technique found that urinary concentrations of (R)-flurbiprofen glucuronides in healthy subjects ranged from 6.8 to 29.4 µg/mL. These values were slightly higher than those observed for (S)-flurbiprofen glucuronides (3.9-18.0 µg/mL) [].
Q2: Why is it important to measure diastereomeric flurbiprofen glucuronides in human biological fluids?
A2: While flurbiprofen primarily undergoes acyl glucuronidation as its main metabolic pathway, the formed acyl glucuronide can non-enzymatically convert into a covalently protein-bound form. This protein-bound form has been implicated in causing hypersensitive reactions. Therefore, accurate measurement of both (R)- and (S)-flurbiprofen glucuronide diastereomers in biological fluids is crucial for understanding their potential contribution to these adverse effects [].
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